3-Bromo-4-nitro-1H-indazole-6-carboxylic acid
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Overview
Description
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid is a derivative of indazole, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The presence of bromine and nitro groups on the indazole skeleton suggests that this compound could have interesting chemical properties and potential biological activity. Indazole derivatives, such as 7-nitro indazole (7-NI) and its substituted forms, have been studied for their inhibitory effects on nitric oxide synthase (NOS) enzyme activity, which is crucial in various physiological and pathological processes .
Synthesis Analysis
The synthesis of indazole derivatives can involve various strategies, including the functionalization of the indazole ring. For instance, the reductive bromination of carboxylic acids using an indium(III)-catalyzed system has been described, which could potentially be applied to the synthesis of brominated indazole carboxylic acids . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies discussed could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined, revealing details about bond lengths, angles, and crystal packing, which included hydrogen bonding and π-π stacking interactions . These techniques could similarly be used to analyze the structure of this compound.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions depending on their substitution pattern. The presence of a nitro group can influence the reactivity of the compound, as seen in the synthesis of amino derivatives of nitropyrazoles, where the nitro group facilitates the introduction of an amino group . The bromo and nitro substituents on the indazole ring of this compound could similarly affect its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their substituents. The presence of a bromo group can increase the molecular weight and potentially affect the lipophilicity of the compound, while the nitro group can contribute to the acidity of the carboxylic acid moiety. The specific physical and chemical properties of this compound would need to be determined experimentally, but insights can be gained from related compounds .
Scientific Research Applications
Indazole Derivatives in Drug Discovery and Scientific Research
Indazole derivatives, including compounds structurally related to "3-Bromo-4-nitro-1H-indazole-6-carboxylic acid," have shown significant promise in scientific research due to their versatile biological activities and applications in drug discovery. These compounds are critical in developing new therapeutic agents due to their wide range of biological activities.
Anticancer Properties : Indazole derivatives, through various synthetic pathways, have been found to exhibit potent anticancer activities. The manipulation of the indazole core structure has led to the development of molecules with improved efficacy against various cancer cell lines. These compounds operate through diverse mechanisms, including the modulation of cell cycle progression, induction of apoptosis, and inhibition of cancer cell proliferation (Di Cosimo et al., 2003; De et al., 2011).
Antimicrobial and Antifungal Applications : The structural versatility of indazole derivatives allows for their application in treating microbial and fungal infections. Modifications to the indazole ring structure have led to compounds with increased efficacy against a range of bacteria and fungi, contributing to the development of new antimicrobial and antifungal agents (Ohloblina, 2022; Ali et al., 2013).
Catalysis and Organic Synthesis : Indazole derivatives serve as valuable intermediates in organic synthesis and catalysis. Their inclusion in the synthesis of complex organic molecules highlights their importance in constructing biologically active compounds and materials with specific properties (de Souza et al., 2019; Tafesh & Weiguny, 1996).
Biocatalyst and Bio-renewable Chemicals : The interaction of carboxylic acids, including those derived from or related to indazole derivatives, with microbial enzymes highlights the potential for developing robust biocatalysts. These biocatalysts can facilitate the production of bio-renewable chemicals, offering a sustainable alternative to traditional chemical synthesis methods (Jarboe et al., 2013).
Material Science and Engineering : The functional properties of indazole derivatives extend to material science, where these compounds contribute to the development of novel materials. Their ability to form stable metal complexes and participate in various chemical reactions makes them suitable for creating advanced materials with specific applications in electronics, photonics, and biotechnology.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives generally work by inhibiting, regulating, or modulating their target kinases . This interaction can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given its potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
properties
IUPAC Name |
3-bromo-4-nitro-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNMVCHCUSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646361 |
Source
|
Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-11-9 |
Source
|
Record name | 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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